N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine
Description
N,N-bis[(2-Chlorophenyl)methyl]-2H-tetrazol-5-amine is a tetrazole derivative featuring two 2-chlorobenzyl groups attached to the amine nitrogen of the tetrazole ring. The molecular formula is C₁₅H₁₂Cl₂N₅, with an average molecular mass of 333.05 g/mol (monoisotopic mass: 333.0548) . The compound’s structure is characterized by:
- A 2H-tetrazole core (a five-membered aromatic ring with four nitrogen atoms).
- Two ortho-chlorinated benzyl substituents, which introduce steric hindrance and electron-withdrawing effects.
Properties
IUPAC Name |
N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-7-3-1-5-11(13)9-22(15-18-20-21-19-15)10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEWRELKFPIDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C3=NNN=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
Medicinal Chemistry
Tetrazole Derivatives in Drug Development
Tetrazoles, including N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine, have been extensively studied for their medicinal properties. The tetrazole ring is known for its ability to mimic carboxylic acids, which enhances the bioavailability and efficacy of pharmaceutical agents. According to research, there are 43 FDA-approved drugs containing tetrazole moieties that exhibit various biological activities such as antihypertensive, antimicrobial, antiviral, and anticancer effects .
Case Study: Antihypertensive Agents
One notable application of tetrazole derivatives is in the development of antihypertensive medications. For instance, valsartan, an angiotensin receptor blocker, contains a tetrazole group that contributes to its pharmacological profile. Studies indicate that tetrazoles can effectively modulate blood pressure through their interaction with angiotensin receptors .
Anticancer Activity
In Vitro Studies on Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against human cancer cell lines using the MTT assay and found promising results in inhibiting cell proliferation. The compound was particularly effective against lung carcinoma (A549) and colorectal cancer (HCT-116) cell lines .
Mechanism of Action
The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound significantly increased early and late apoptotic events in treated cells compared to controls. This suggests that the compound may disrupt critical cellular processes necessary for cancer cell survival .
Antimicrobial Properties
Potential as an Antimicrobial Agent
Tetrazoles have also been investigated for their antimicrobial properties. The nitrogen-rich structure of tetrazoles allows them to act as effective metal chelators, which can enhance their ability to inhibit microbial growth. Research indicates that compounds with tetrazole rings can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Formulation
Synthetic Methods
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Various solvents and bases are employed during the synthesis process to optimize reaction conditions .
Formulation Considerations
When developing formulations containing this compound, factors such as solubility, stability, and bioavailability must be considered. The lipophilicity of the tetrazole moiety can be beneficial for enhancing absorption in biological systems .
Mechanism of Action
The mechanism of action of N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with proteins involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine with structurally related tetrazole derivatives:
Key Differences and Implications
- Chlorine Position : The 2-chlorophenyl substituents in the target compound introduce greater steric hindrance compared to 4-chlorophenyl analogs (e.g., NPBW1 binder in ). This may reduce binding affinity to certain receptors but enhance selectivity for others.
- Biological Activity : While the target compound lacks explicit activity data, analogs like 4-(4-chlorophenyl)-N,N-bis((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (4i) show anti-HIV-1 RT inhibition up to 92% , suggesting tetrazole-amine hybrids are pharmacologically relevant.
Biological Activity
N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two chlorophenyl groups and a tetrazole ring, contributing to its diverse biological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Key Properties
- Molecular Formula : C13H12Cl2N6
- Molecular Weight : 319.18 g/mol
- Solubility : Soluble in organic solvents, limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to significant biological effects. Preliminary studies suggest that the compound may interact with proteins involved in cell signaling and apoptosis, although the exact molecular targets are still under investigation .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which is crucial for its therapeutic applications. Inhibition of enzymes can lead to altered metabolic pathways, potentially resulting in anti-cancer effects and other therapeutic benefits.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (CaCo-2) cancer cells. The compound induced apoptosis in these cells, suggesting a mechanism where it triggers programmed cell death .
Antifungal Activity
Tetrazole derivatives, including this compound, have been screened for antifungal activity. Studies have reported that related tetrazole compounds exhibit significant antifungal effects against strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes and interference with cellular processes .
Other Biological Effects
Beyond anticancer and antifungal activities, tetrazole derivatives have been associated with antibacterial and anti-inflammatory properties. The broad spectrum of biological activities makes them attractive candidates for drug development .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of various tetrazole derivatives, this compound was tested against multiple cancer cell lines using the MTT assay. Results indicated that this compound significantly inhibited cell proliferation in A549 cells, with an IC50 value lower than many standard chemotherapeutics .
Study 2: Antifungal Screening
A series of tetrazole derivatives were screened for their antifungal activity against Fusarium species and Candida. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antifungal properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
